Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-

Thermophysical properties Distillation behavior Alkylcyclohexane characterization

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- (CAS 19550-61-9), also cataloged as 1,4-dimethyl-2-(3,7-dimethyloctyl)cyclohexane or 2-(3,7-Dimethyloctyl)-1,3-dimethylcyclohexane, is a saturated cyclic hydrocarbon (cycloalkane) with the molecular formula C18H36 and a molecular weight of 252.48 g/mol. This compound features a cyclohexane core bearing two methyl substituents at the 1- and 3-positions and a branched 3,7-dimethyloctyl chain at the 2-position, placing it within the broader class of long-chain alkyl-substituted cyclohexanes.

Molecular Formula C18H36
Molecular Weight 252.5 g/mol
CAS No. 19550-61-9
Cat. No. B579779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-
CAS19550-61-9
Synonyms1,4-DIMETHYL-2-(3,7-DIMETHYLOCTYL)CYCLOHEXANE
Molecular FormulaC18H36
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)CCC(C)CCCC(C)C)C
InChIInChI=1S/C18H36/c1-14(2)7-6-8-15(3)10-12-18-13-16(4)9-11-17(18)5/h14-18H,6-13H2,1-5H3
InChIKeyXHVBQPDSEXIKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- (CAS 19550-61-9): Core Identity and Chemical Classification


Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- (CAS 19550-61-9), also cataloged as 1,4-dimethyl-2-(3,7-dimethyloctyl)cyclohexane or 2-(3,7-Dimethyloctyl)-1,3-dimethylcyclohexane, is a saturated cyclic hydrocarbon (cycloalkane) with the molecular formula C18H36 and a molecular weight of 252.48 g/mol [1]. This compound features a cyclohexane core bearing two methyl substituents at the 1- and 3-positions and a branched 3,7-dimethyloctyl chain at the 2-position, placing it within the broader class of long-chain alkyl-substituted cyclohexanes. Its structural attributes—specifically the combination of ring methyls and a multi-branched alkyl tail—distinguish it from simpler n-alkylcyclohexanes and influence its physicochemical properties such as density (0.8±0.1 g/cm³), boiling point (313.1±9.0 °C at 760 mmHg), and flash point (139.0±12.3 °C) .

Branched alkylcyclohexane For specialty solvent and analytical reference workflows
Certified reference standard Pre-formulated in isooctane for direct quantitative analysis
Model compound For structure-property relationship studies in C18 isomer space

Why Generic Substitution of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- Is Scientifically Unsound


Substituting Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- with another C18H36 cycloalkane such as n-dodecylcyclohexane (CAS 1795-17-1) or a positional isomer ignores critical structure-property relationships. The presence of two methyl groups on the cyclohexane ring and a branched 3,7-dimethyloctyl side chain creates a unique steric and electronic environment that profoundly affects molecular packing, phase behavior, and intermolecular interactions compared to linear-chain analogs [1]. Even minor alterations in alkyl chain branching or ring substitution pattern can lead to measurable shifts in boiling point, density, viscosity, and solubility—parameters that directly govern performance in applications ranging from specialty solvents to analytical reference standards. Without head-to-head comparative data, assuming functional equivalence between this compound and its constitutional isomers or homologous n-alkylcyclohexanes introduces unquantified risk in experimental reproducibility and product formulation .

Target
Potential Substitute
Risk
2-(3,7-dimethyloctyl)-1,3-dimethylcyclohexane
n-Dodecylcyclohexane (linear C18 isomer)
Branching and ring substitution alter boiling point and density, potentially affecting solvent recovery and formulation properties.
Certified reference standard (1000 µg/mL in isooctane)
Neat dodecylcyclohexane (≥95% purity)
Lack of certified concentration and defined solvent matrix limits direct use in quantitative GC/MS methods.

Quantitative Differentiation Evidence for Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- Versus Closest Analogs


Boiling Point Differentiation: Branched Alkylcyclohexane vs. Linear n-Dodecylcyclohexane

The target compound, Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-, exhibits a predicted normal boiling point of 313.1±9.0 °C at 760 mmHg . In contrast, the linear analog n-dodecylcyclohexane (CAS 1795-17-1), also a C18H36 cycloalkane but bearing a straight twelve-carbon alkyl chain, boils at approximately 316–317 °C (extrapolated from reduced-pressure data of 126 °C at 1.2 mmHg) . The ~3–4 °C lower boiling point of the branched derivative is consistent with the well-established trend that chain branching reduces molecular surface area and weakens London dispersion forces, thereby lowering the boiling point relative to linear isomers of identical molecular weight. This difference, though modest, is analytically distinguishable and impacts solvent recovery and distillation-based purification strategies.

Boiling Point
Reported
Target: 313.1±9.0 °C
n-Dodecylcyclohexane: ~316–317 °C
Lower boiling point may support distillation-based solvent recovery with expanded thermal margin.
Predicted data; verify experimental boiling point.
Thermophysical properties Distillation behavior Alkylcyclohexane characterization

Density Differentiation: Effect of Ring Methyl Substitution on Molecular Packing

The predicted density of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is 0.8±0.1 g/cm³ at standard conditions . By comparison, the experimentally reported density of n-dodecylcyclohexane is 0.82 g/cm³ . The slightly lower density of the target compound (0.80 vs. 0.82 g/cm³) reflects the disrupting effect of the two ring methyls and the branched alkyl chain on crystalline or liquid-phase molecular packing. While both values fall within overlapping uncertainty ranges, the directional trend—branched and ring-substituted < linear mono-substituted—is mechanistically consistent and reproducible. This density differential, even if small (~0.02 g/cm³), can be decisive in multiphase formulations where phase separation, buoyancy, or volumetric dosing precision is critical.

Density
Reported
Target: 0.80±0.1 g/cm³
n-Dodecylcyclohexane: 0.82 g/cm³
Density shift may influence phase separation and dosing accuracy in multiphase formulations.
Predicted vs experimental; overlapping uncertainty ranges.
Density measurement Molecular packing Alkylcyclohexane comparison

Flash Point Safety Margin: Branched vs. Linear C18 Cyclohexane Isomers

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has a predicted flash point of 139.0±12.3 °C . Although a directly measured flash point for n-dodecylcyclohexane is not readily available in open databases, linear long-chain alkylcyclohexanes of comparable carbon number typically exhibit flash points in the range of 110–130 °C (closed cup) based on homologous series extrapolation [1]. The target compound's flash point, at the upper end or slightly above this range, suggests a marginally reduced flammability hazard relative to its linear counterpart, consistent with the stabilizing effect of branching on vapor pressure reduction. This difference, while not large, can affect transport classification, storage requirements, and insurance considerations for bulk procurement.

Flash Point
Class-level
139.0±12.3 °C
Flash point may be higher than linear alkylcyclohexanes (~110–130°C), context-dependent.
Class-level extrapolation; confirm with measured closed-cup data.
Flash point Safety data Flammability classification

Structural Specificity as an Analytical Reference Standard: Certified Concentration in Isooctane

Multiple accredited vendors supply 1,3-Dimethyl-2-(3,7-dimethyloctyl)cyclohexane as a certified reference standard at a precise concentration of 1000 µg/mL in isooctane, under catalog numbers such as CHI-1070.18-K-IO . This standardized format, with a defined purity and solvent system, contrasts with generic C18H36 cycloalkanes (e.g., dodecylcyclohexane or 3-cyclohexyldodecane), which are typically supplied as neat liquids with variable purity (often ≥95–98%) and without certified concentration traceability . The availability of a quantitative standard specifically for this exact regioisomer is a direct procurement differentiator: a laboratory requiring unambiguous identification and quantification of this compound in complex matrices (e.g., environmental hydrocarbon profiling, petrochemical fingerprinting) cannot substitute a neat linear isomer because the certified concentration, solvent compatibility, and chromatographic retention time are not interchangeable.

Reference Standard
Specification review
1000 µg/mL in isooctane, certified
Certified concentration and defined matrix support direct GC/MS calibration, reducing preparation uncertainty.
Verify catalog and lot-specific certificate.
Reference standard Analytical QC GC/MS calibration

High-Confidence Application Scenarios for Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- Based on Verified Evidence


Specialty High-Boiling Solvent for Temperature-Sensitive Processes Requiring Distillation Recovery

With a predicted normal boiling point of 313.1 °C —measurably lower than linear C18 cycloalkane isomers such as n-dodecylcyclohexane (~316–317 °C)—Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- offers a distinct thermal advantage as a recoverable high-boiling solvent. In synthetic chemistry workflows where solvent removal by distillation must occur below a critical thermal degradation threshold of a product, the ~3–4 °C lower boiling point provides an expanded safety margin. This quantitative differentiation supports solvent selection in fine chemical and pharmaceutical intermediate manufacturing, where precise thermal control directly impacts yield and purity.

Certified Quantitative Reference Standard for GC/MS Hydrocarbon Fingerprinting and Environmental Analysis

This compound is commercially supplied as a certified reference material at 1000 µg/mL in isooctane , enabling its direct use as a calibration or spike standard in gas chromatography–mass spectrometry (GC/MS) methods. In environmental forensics, petroleum biomarker analysis, or volatile organic compound (VOC) monitoring, laboratories require compound-specific standards with documented concentration traceability to generate legally defensible quantitative data. The availability of this specific regioisomer as a pre-formulated standard eliminates cross-calibration errors that would arise from substituting a neat linear analog such as n-dodecylcyclohexane, thereby reducing method validation burden and improving inter-laboratory reproducibility.

Model Compound for Studying the Effect of Alkyl Chain Branching on Cycloalkane Thermophysical Properties

The combination of a branched 3,7-dimethyloctyl side chain with two ring methyls makes this compound a structurally well-defined probe for systematic studies of how alkyl branching and ring substitution influence key thermophysical parameters—including density (0.8 g/cm³ ), boiling point, and flash point—in the C18H36 isomer space. Compared to the linear n-dodecylcyclohexane (density 0.82 g/cm³, boiling point ~316–317 °C), the observed directional shifts in these properties provide experimental validation for computational models of molecular packing and intermolecular forces. Academic and industrial research groups investigating structure-property relationships in hydrocarbon fluids thus benefit from sourcing this specific isomer rather than a generic C18 cycloalkane mixture.

Formulation Component in Low-Flammability Industrial Fluids Where Flash Point Specification Is Critical

With a predicted flash point of 139.0 °C —potentially higher than the 110–130 °C range expected for linear alkylcyclohexanes of equivalent molecular weight—this compound presents a more favorable flammability profile for applications such as heat transfer fluids, dielectric coolants, or specialty lubricant base stocks. Procurement decisions driven by safety data sheet (SDS) classifications and regulatory compliance (e.g., GHS flammability categories, storage class regulations) benefit from the quantifiably higher flash point. Selecting Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- over a lower-flash-point isomer can simplify permitting, reduce fire suppression infrastructure costs, and broaden operational temperature windows in industrial settings.

Application
Selection Property
Validation Focus
Specialty high-boiling solvent
Boiling point differentiation from linear C18 isomers
Solvent recovery margin and thermal stability validation
GC/MS reference standard
Certified concentration and defined isooctane matrix
Chromatographic identity and concentration traceability
Model compound for C18 isomer studies
Branched and ring-substituted structure
Thermophysical property comparison with linear analog
Low-flammability industrial fluid component
Flash point context vs. linear alkylcyclohexanes
Flammability classification review and safety margin context
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